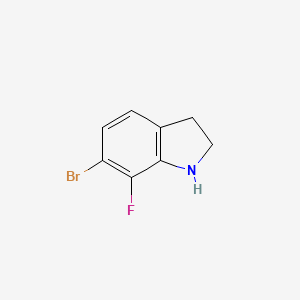

6-bromo-7-fluoro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRQVQHXICYZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 6 Bromo 7 Fluoro 2,3 Dihydro 1h Indole and Its Derivatives

Direct Synthesis of 6-Bromo-7-fluoro-2,3-dihydro-1H-indole

The direct synthesis of the this compound core structure involves carefully planned synthetic routes, often starting from appropriately substituted precursors, followed by regioselective manipulation of the aromatic ring.

Precursor-Based Synthetic Routes to the Core Scaffold

The construction of the this compound scaffold typically begins with a precursor that already contains the desired fluorine substituent. A common precursor is 7-fluoroindole (B1333265). ossila.com The synthesis of the indoline (B122111) core can be achieved through various reduction methods of the corresponding indole (B1671886).

Regioselective Halogenation Strategies for Indoline Derivatives

The introduction of a bromine atom at a specific position on the indoline ring requires precise control of the reaction conditions. The regioselectivity of halogenation is influenced by the electronic properties of the existing substituents and the choice of the halogenating agent. For instance, N-halosuccinimides in fluorinated alcohols have been shown to be effective for the regioselective halogenation of arenes and heterocycles under mild conditions. nih.gov The reactivity and selectivity of the halogenation process are crucial, with bromination generally being more selective than chlorination. youtube.com The stability of the intermediate radical plays a significant role in determining the position of halogenation. youtube.com

Synthesis of Key Oxidized and Substituted Analogues

The versatility of the indoline core allows for the synthesis of various oxidized and substituted derivatives, including isatins and oxindoles, which are valuable in drug discovery and chemical biology.

Synthesis of Indoline-2,3-dione (Isatin) Derivatives (e.g., 6-Bromo-7-fluoroindoline-2,3-dione)

6-Bromo-7-fluoroindoline-2,3-dione is a key derivative of the target compound. sigmaaldrich.com Isatin derivatives can be synthesized through various methods, often involving the oxidation of indoles or indolines. The synthesis of substituted isatins can also be achieved through cyclization reactions of appropriate precursors. For example, the synthesis of 5-bromoisatin (B120047) derivatives has been accomplished via N-alkylation under phase transfer catalysis conditions. researchgate.net

Synthesis of Indol-2-one (Oxindole) Derivatives (e.g., 6-Bromo-7-fluoro-2,3-dihydro-1H-indol-2-one)

6-Bromo-7-fluoro-2,3-dihydro-1H-indol-2-one is another important oxidized analogue. biosynth.com The synthesis of oxindoles can be approached through several routes, including the cyclization of α-haloacetanilides or the oxidation of indoles. Spirocyclic oxindoles, a class of compounds with significant biological activity, can be synthesized via various methods, including cycloaddition and cascade reactions. rsc.org

Preparation of Positional Isomers (e.g., 5-Bromo-7-fluoro-2,3-dihydro-1H-indole; 7-Bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione)

The synthesis of positional isomers requires distinct synthetic strategies, often starting from different precursors or employing alternative regioselective reactions.

5-Bromo-7-fluoro-2,3-dihydro-1H-indole: The synthesis of this isomer would likely start from a 7-fluoroindole precursor, followed by a regioselective bromination at the 5-position. uni.lu The synthesis of 5-bromoindole (B119039) has been reported through a multi-step process starting from indole. google.com

7-Bromo-6-fluoro-2,3-dihydro-1H-indole-2,3-dione: The preparation of this isomer would necessitate a different synthetic pathway, possibly starting from a 6-fluoroindole (B127801) derivative followed by bromination and subsequent oxidation to the isatin. The synthesis and crystal structure of 7-bromoisatin (B152703) have been reported. researchgate.net

Functionalization Strategies via Nitrogen and Aromatic Ring Modifications

The presence of a secondary amine and a di-substituted aromatic ring in this compound offers two primary sites for structural elaboration: the nitrogen atom and the aromatic core.

Nitrogen Atom Modification:

The nitrogen atom of the dihydroindole ring can be readily functionalized through various reactions. N-alkylation, N-arylation, and N-acylation are common strategies to introduce a wide range of substituents, thereby modulating the electronic and steric properties of the molecule. For instance, alkylation can be achieved using alkyl halides or other electrophilic alkylating agents. The synthesis of derivatives like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) showcases the attachment of a peptide-like chain to the indole nitrogen. nih.gov This is typically accomplished by first alkylating the indole with an appropriate halo-ester, followed by hydrolysis and subsequent amide bond formation. nih.gov

Aromatic Ring Modification:

The bromine atom at the C6 position is a versatile handle for further functionalization through transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, significantly expanding the chemical space accessible from this scaffold. For example, a Suzuki coupling could be employed to replace the bromine with a variety of boronic acids, leading to the formation of a new carbon-carbon bond. The synthesis of 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) demonstrates the substitution of the bromine atom via a Pd-catalyzed cross-coupling reaction. nih.gov The fluorine atom at the C7 position, while generally less reactive towards nucleophilic aromatic substitution, can influence the reactivity of the adjacent C6 position and can be a site for specific metal-catalyzed C-H activation/functionalization reactions under appropriate conditions. The presence of fluorine can also modulate the binding affinity of the molecule to biological targets. nih.gov

Interactive Data Table: Functionalization Reactions of Dihydroindoles

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Alkyl group |

| N-Arylation | Aryl halide, Pd or Cu catalyst | Aryl group |

| N-Acylation | Acyl chloride or anhydride, Base | Acyl group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group at C6 |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group at C6 |

Advanced Synthetic Techniques Applicable to Dihydroindole Scaffolds

Modern synthetic chemistry offers a range of sophisticated techniques to address challenges in selectivity, efficiency, and sustainability. These methods are highly relevant to the synthesis of complex derivatives of this compound.

Many biologically active molecules are chiral, with their therapeutic effects often being stereospecific. numberanalytics.com Therefore, the development of methods to obtain enantiomerically pure dihydroindoles is of paramount importance.

Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. This can be achieved using chiral catalysts, auxiliaries, or reagents. For instance, enantioselective synthesis of dihydro-1H-benzindoles has been accomplished through a γ-lactamization reaction catalyzed by a Zn-Cu system, yielding products with high enantiomeric excess. nih.gov Another strategy involves dynamic kinetic resolution, where a racemic intermediate is converted into a single enantiomeric product through a catalyst that preferentially reacts with one enantiomer while the other is rapidly racemized. sciencedaily.com

Chiral Resolution: This technique separates a racemic mixture into its constituent enantiomers. wikipedia.orgaklectures.com A common method is the formation of diastereomeric salts by reacting the racemic dihydroindole with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org The resulting diastereomers, having different physical properties, can then be separated by crystallization or chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

Transition-metal catalysis has revolutionized the formation and transformation of carbon-halogen bonds, offering mild and selective methods. nih.gov

Carbon-Halogen Bond Formation: While this compound already possesses these halogens, modern catalytic methods are crucial for synthesizing analogs with different halogenation patterns. Transition metal-catalyzed C-H activation/halogenation allows for the direct introduction of halogens onto the aromatic ring with high regioselectivity.

Carbon-Halogen Bond Transformation: The bromine atom at the C6 position is particularly amenable to a wide array of catalytic transformations beyond the standard cross-coupling reactions. For example, catalytic systems can be employed for cyanation, amination, and other nucleophilic substitutions. Recent research has also focused on the use of halogen-bond donor catalysts in organic reactions. rsc.orgyoutube.com These catalysts can activate substrates through non-covalent interactions, influencing the stereochemical outcome of reactions.

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact and enhance safety and efficiency. nih.govnih.gov

Flow Chemistry: Performing reactions in a continuous flow system offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and easier scalability. researchgate.netmdpi.comnih.gov The synthesis of indole derivatives has been successfully adapted to flow chemistry, often leading to significantly reduced reaction times and increased productivity. mdpi.comresearchgate.net For example, a consecutive catalytic hydrogenation method in a flow system can be used to synthesize dihydroindole derivatives in a single step without isolating intermediates. mdpi.com

Sustainable Synthetic Methodologies: This encompasses a broad range of practices aimed at reducing waste and energy consumption. The use of greener solvents, such as deep eutectic solvents, can be a more environmentally friendly alternative to traditional organic solvents. rsc.org Biocatalysis, which employs enzymes to carry out chemical transformations, offers high selectivity under mild conditions. mdpi.com Microwave-assisted synthesis is another energy-efficient method that can dramatically shorten reaction times. nih.govmdpi.com These sustainable approaches are well-suited for the synthesis and functionalization of the dihydroindole scaffold. mdpi.com

Interactive Data Table: Comparison of Batch vs. Flow Chemistry for Indole Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Time | Often hours to days | Typically minutes |

| Scalability | Can be challenging | Generally straightforward |

| Safety | Higher risk with hazardous reactions | Enhanced safety due to small reaction volumes |

| Process Control | Less precise | Precise control over temperature, pressure, and time |

| Productivity | Lower | Often significantly higher |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

High-Resolution Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic methods are fundamental to the unambiguous identification and structural confirmation of organic molecules like 6-bromo-7-fluoro-2,3-dihydro-1H-indole. High-resolution techniques provide detailed information about the molecular framework and the electronic environment of individual atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the dihydropyrrole ring. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the adjacent bromine and fluorine atoms. The aliphatic protons at positions 2 and 3 would likely appear as multiplets, and the N-H proton would present a signal that could vary in chemical shift and appearance depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms. The chemical shifts of the aromatic carbons would be significantly affected by the electronegative halogen substituents. The carbons directly bonded to bromine and fluorine would show characteristic shifts.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide a definitive signal for the fluorine atom at the 7-position. The chemical shift of the ¹⁹F signal would be characteristic of a fluorine atom attached to an aromatic ring, and its coupling to adjacent protons (if any) and carbon atoms would further confirm its position.

Interactive Data Table: Predicted NMR Data Note: The following table contains predicted data as experimental values are not readily available in published literature.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | m |

| ¹H (C2-H₂) | ~3.6 | t |

| ¹H (C3-H₂) | ~3.1 | t |

| ¹H (N-H) | 3.5 - 4.5 | br s |

| ¹³C (C-Br) | 105 - 115 | s |

| ¹³C (C-F) | 145 - 155 | d |

| ¹³C (Aromatic) | 110 - 140 | m |

| ¹³C (C2) | ~47 | s |

| ¹³C (C3) | ~30 | s |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇BrFN), HRMS would confirm its molecular formula by providing a highly accurate mass-to-charge ratio. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibration of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching. The C-Br and C-F stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1250 | Strong |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

This compound is a chiral molecule if it is substituted at a position that creates a stereocenter. As the parent compound is achiral, this section is not directly applicable unless a chiral derivative is being considered. If a chiral derivative were synthesized, chiroptical techniques such as circular dichroism (CD) spectroscopy would be essential for determining the enantiomeric excess (ee) and the absolute configuration of the enantiomers.

Gas-Phase Ion Mobility Spectrometry for Predicted Collision Cross Section Analysis

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. sigmaaldrich.com The collision cross section (CCS) is a key parameter derived from IMS and represents the rotational average of the ion's surface area. For this compound, the predicted CCS value can be calculated using computational methods. This predicted value serves as a useful identifier in complex mixture analysis when coupled with mass spectrometry. For the related aromatic compound, 6-bromo-7-fluoro-1H-indole, predicted CCS values have been calculated for different adducts. For instance, the predicted CCS for the [M+H]⁺ adduct is 135.5 Ų. It is expected that the dihydro version would have a slightly different CCS value due to its non-planar structure.

Interactive Data Table: Predicted Collision Cross Section (CCS) for the Related Compound 6-bromo-7-fluoro-1H-indole

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 213.96622 | 135.5 |

| [M+Na]⁺ | 235.94816 | 150.4 |

| [M-H]⁻ | 211.95166 | 140.1 |

Data from PubChemLite for the aromatic analog, 6-bromo-7-fluoro-1H-indole.

Computational Chemistry and in Silico Approaches for 6 Bromo 7 Fluoro 2,3 Dihydro 1h Indole and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the fundamental properties of molecules at the electronic level. arxiv.org DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 6-bromo-7-fluoro-2,3-dihydro-1H-indole.

DFT calculations can predict the distribution of electrons within a molecule, which governs its structure, stability, and reactivity. The introduction of bromine and fluorine atoms into the 2,3-dihydro-1H-indole scaffold significantly modulates its electronic properties. The high electronegativity of the fluorine atom and the size and polarizability of the bromine atom create a unique electronic environment on the aromatic ring.

The molecular electrostatic potential (MEP) surface is a key output of DFT calculations, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the electronegative fluorine atom and the nitrogen of the indoline (B122111) ring, indicating their role as hydrogen bond acceptors. A region of positive potential (a "σ-hole") is predicted on the bromine atom, which is crucial for halogen bonding. acs.org

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these orbitals shows the most likely regions for electron donation (HOMO) and acceptance (LUMO). For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the ring and the C-Br bond.

Table 1: Predicted Electronic Properties of Halogenated Indole (B1671886) Analogues from DFT Studies

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | ~4-5 eV | Indicates high kinetic stability but allows for specific electronic transitions. |

| Electrostatic Potential (Nitrogen) | Negative | Predicts the nitrogen atom as a likely site for protonation and hydrogen bonding. chemicalbook.com |

| Electrostatic Potential (Bromine) | Positive σ-hole on the outer axis | Indicates a strong potential for acting as a halogen bond donor. nih.govresearchgate.net |

| N-H Bond Acidity | Increased relative to indoline | The electron-withdrawing fluorine and bromine atoms enhance the acidity of the amine proton. |

| Dipole Moment | ~2-3 Debye | Reflects the charge separation due to the electronegative F and N atoms, influencing solubility and intermolecular interactions. |

DFT and other quantum methods are routinely used to simulate spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. chemicalbook.comchemicalbook.com For this compound, calculations would help assign the signals of the aromatic protons and carbons, which are subject to complex splitting patterns and shifts due to the effects of the bromine and fluorine substituents.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy. nih.gov These calculated frequencies correspond to the peaks in an IR spectrum. For the target molecule, characteristic frequencies for N-H stretching, C-H aromatic stretching, and C-F and C-Br bond vibrations can be predicted. Comparing the simulated spectrum with an experimental one can confirm the compound's identity and conformational state. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can simulate electronic transitions, predicting the absorption wavelengths (λ_max) that correspond to peaks in a UV-Vis spectrum. This provides insight into the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Table 2: Representative Simulated Spectroscopic Data for a Halogenated Indole Analogue

| Parameter | Predicted Value | Experimental Correlation |

| ¹³C NMR Chemical Shift (C-Br) | 110-120 ppm | Provides a reference for identifying the carbon atom bonded to bromine. chemicalbook.com |

| ¹H NMR Chemical Shift (N-H) | 4.0-5.5 ppm | Can vary based on solvent and concentration due to hydrogen bonding. |

| IR Frequency (N-H stretch) | 3350-3450 cm⁻¹ | Confirms the presence of the secondary amine group. |

| IR Frequency (C-F stretch) | 1100-1200 cm⁻¹ | A characteristic vibration indicating the presence of the fluorine substituent. |

| UV-Vis λ_max | ~280-300 nm | Corresponds to π → π* transitions within the aromatic system. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a pharmacophore, molecular docking and dynamics simulations are employed to study its interactions with biological macromolecules like proteins. nih.govespublisher.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. youtube.com The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding free energy. This score provides an estimate of the binding affinity. nih.govmdpi.com

For an analogue of this compound, docking studies could be performed against various protein targets known to bind indole-containing ligands, such as kinases, tubulin, or viral proteins. nih.govresearchgate.net The results would reveal the most likely binding pose and identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that stabilize the complex. The presence of both a hydrogen bond donor (N-H) and a halogen bond donor (Br) provides multiple anchor points for strong and specific binding.

Table 3: Hypothetical Molecular Docking Results for an Indole Analogue

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Tubulin (Colchicine Site) | -7.0 to -9.0 | Hydrogen bond from N-H to a backbone carbonyl; Halogen bond from Br to an oxygen or sulfur atom; π-stacking with an aromatic residue (e.g., Tyr, Phe). nih.gov |

| Kinase (ATP-binding site) | -8.0 to -10.0 | Hydrogen bond from N-H to hinge region residues; Hydrophobic interactions in the ATP pocket. |

| HIV-1 gp120 | -6.5 to -8.5 | Interactions with key residues in the binding pocket, potentially involving the halogen atoms. researchgate.net |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations track the movements of every atom in the ligand-protein complex over time, providing a detailed picture of its conformational flexibility and stability in a simulated physiological environment. pitt.edu

An MD simulation starting with the best-docked pose of this compound would reveal:

Stability of the Binding Pose: By calculating the root-mean-square deviation (RMSD) of the ligand over the simulation time, one can assess whether it remains stably bound in its initial predicted pose.

Persistence of Interactions: MD allows for the analysis of how often and for how long specific interactions (like hydrogen or halogen bonds) are maintained.

Conformational Changes: The simulation can show how the protein and ligand adapt to each other's presence, a concept known as "induced fit." It can also reveal the flexibility of the dihydroindole ring system within the binding pocket. mdpi.commdpi.com

These simulations provide a more realistic assessment of the binding event and can help refine the design of more potent and selective analogues.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The specific array of functional groups on this compound enables it to participate in a variety of crucial non-covalent interactions that are fundamental to its potential biological activity.

Hydrogen Bonding: The secondary amine (N-H) group is a classic hydrogen bond donor. libretexts.org In a protein binding site, this group can form a strong, directional hydrogen bond with backbone carbonyl oxygens or with the side chains of amino acids like Asp, Glu, or Ser. This interaction often serves as a critical anchor for the ligand. nih.gov

Halogen Bonding: The bromine atom in the molecule is a potential halogen bond donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring. acs.org The presence of the adjacent electron-withdrawing fluorine atom is known to enhance the positive character of the bromine's σ-hole, thereby strengthening its halogen bonding capability. nih.govresearchgate.net This interaction can significantly contribute to binding affinity and specificity.

Pi-Stacking: The aromatic benzene (B151609) ring of the indoline core can engage in π-stacking interactions with the aromatic side chains of phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) residues in a protein's active site. mdpi.comnih.gov These interactions, which can be parallel-displaced or T-shaped, are important for stabilizing the ligand within hydrophobic pockets. Quantum chemical studies on halogenated indoles have shown that halogenation can modulate the strength of these stacking interactions. mdpi.comresearchgate.net

Table 4: Characteristics of Non-Covalent Interactions for this compound

| Interaction Type | Donor/Acceptor Group | Typical Interacting Partner in Proteins | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H (donor) | Carbonyl Oxygen (backbone), Asp, Glu | -3 to -6 |

| Halogen Bond | C-Br (donor) | Carbonyl Oxygen, Serine (OH), Methionine (S) | -2 to -5 mdpi.com |

| Pi-Stacking | Benzene Ring (π-system) | Phe, Tyr, Trp (aromatic side chains) | -1 to -4 researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies are instrumental in predicting their biological efficacy, optimizing lead compounds, and designing new molecules with enhanced therapeutic potential. These in silico methods offer a cost-effective and time-efficient alternative to extensive experimental screening.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the corresponding changes in biological response, a predictive model can be developed. These models are built using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). neliti.comnih.gov

The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities (e.g., IC50 or EC50 values) is compiled. For these compounds, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). neliti.com

Hydrophobic descriptors: Typically represented by the partition coefficient (logP), these describe the lipophilicity of the molecule.

Steric descriptors: These account for the three-dimensional size and shape of the molecule.

Once the descriptors are calculated, statistical methods are employed to select the most relevant descriptors and build the QSAR equation. A typical linear QSAR model can be represented by the following equation:

Biological Activity = c1d1 + c2d2 + ... + cndn + constant

Where 'd' represents the value of a specific descriptor and 'c' is its regression coefficient. The quality and predictive power of the QSAR model are assessed through rigorous statistical validation, using parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q²), and the F-statistic. tandfonline.com

Numerous QSAR studies on indole derivatives have highlighted the importance of specific structural features for various biological activities. For instance, studies on indole derivatives as anticancer agents have shown that electronic and topological descriptors can be used to develop high-quality predictive models. benthamdirect.com Similarly, QSAR analyses of indole-based HIV-1 fusion inhibitors have provided insights into the role of molecular shape and contact surface area in determining potency. nih.govacs.org In the context of this compound, the presence of halogen atoms (bromine and fluorine) is expected to significantly influence its electronic and hydrophobic properties, which are often key determinants of biological activity. QSAR studies on halogenated indoles have indeed shown that substitutions with fluorine or bromine can lead to more potent compounds. nih.gov

To illustrate the application of QSAR in predicting the biological efficacy of analogues of this compound, consider a hypothetical study on a series of substituted indoles as kinase inhibitors. The following data tables showcase the type of information that would be used to develop a QSAR model.

Table 1: Hypothetical Dataset of Substituted Indole Analogues and their Kinase Inhibitory Activity

| Compound ID | R1-substituent | R2-substituent | IC50 (µM) | pIC50 (-logIC50) |

| IND-01 | H | H | 10.5 | 4.98 |

| IND-02 | F | H | 5.2 | 5.28 |

| IND-03 | Cl | H | 3.1 | 5.51 |

| IND-04 | Br | H | 1.8 | 5.74 |

| IND-05 | H | CH3 | 8.9 | 5.05 |

| IND-06 | H | OCH3 | 7.4 | 5.13 |

| IND-07 | Br | F | 0.9 | 6.05 |

| IND-08 | Cl | F | 1.2 | 5.92 |

Table 2: Calculated Molecular Descriptors for the Hypothetical Indole Analogues

| Compound ID | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Polar Surface Area (Ų) |

| IND-01 | 2.10 | 117.15 | 1.85 | 15.79 |

| IND-02 | 2.23 | 135.14 | 2.50 | 15.79 |

| IND-03 | 2.65 | 151.59 | 2.61 | 15.79 |

| IND-04 | 2.89 | 196.04 | 2.58 | 15.79 |

| IND-05 | 2.52 | 131.17 | 1.91 | 15.79 |

| IND-06 | 2.27 | 147.17 | 2.15 | 25.02 |

| IND-07 | 2.51 | 214.03 | 3.10 | 15.79 |

| IND-08 | 2.30 | 169.58 | 3.05 | 15.79 |

Based on such data, a QSAR model could be generated. For example, a hypothetical MLR equation might look like:

pIC50 = 0.65 * LogP - 0.01 * Molecular Weight + 0.52 * Dipole Moment + 4.21

This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the inhibitory activity, while molecular weight has a minor negative contribution. Such a model, once validated, could be used to predict the pIC50 of new, unsynthesized analogues of this compound, thereby guiding the synthetic efforts towards more potent compounds.

The insights gained from QSAR models are crucial for understanding the mechanism of action at a molecular level. By identifying the key physicochemical properties that govern biological efficacy, researchers can rationally design novel derivatives of this compound with improved activity profiles for a range of therapeutic targets. nih.govmdpi.comresearchgate.netrsc.orgmdpi.comnih.govarxiv.orgunair.ac.id

Biological Activities and Molecular Mechanisms of Action of 6 Bromo 7 Fluoro 2,3 Dihydro 1h Indole Analogues Pre Clinical/in Vitro Focus

Antimicrobial Efficacy and Associated Molecular Targets

The emergence of drug-resistant microbial strains necessitates the continuous search for new antimicrobial agents. Analogues of 6-bromo-7-fluoro-2,3-dihydro-1H-indole represent a class of compounds that have been investigated for their potential to inhibit the growth of pathogenic microorganisms.

Extensive searches of scientific literature did not yield specific data on the in vitro antibacterial activity of this compound analogues against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. While related heterocyclic compounds, such as certain fluoroquinolones and other indole (B1671886) derivatives, have demonstrated activity against these bacteria, the specific efficacy of analogues of this compound remains an area requiring further investigation.

A study on N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which share a bromo-substituted aromatic ring, showed that some of these compounds exhibited inhibitory activity against S. aureus and B. subtilis. For instance, compound 3k in that study demonstrated potent inhibition of DNA gyrase from both S. aureus and B. subtilis. nih.gov However, these are structurally distinct from this compound analogues.

Data on the minimal inhibitory concentrations (MICs) of this compound analogues against the specified bacteria are not available in the reviewed literature.

No specific data on the antifungal activity of this compound analogues was found in the reviewed scientific literature.

Bacterial DNA gyrase is a well-established target for antibacterial drugs, particularly fluoroquinolones. nih.govnih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. While the bromo- and fluoro-substituents on the this compound scaffold suggest that its analogues could potentially interact with such enzymatic targets, direct experimental evidence of DNA gyrase inhibition by these specific analogues is not documented in the available literature. Studies on other heterocyclic compounds, such as N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, have shown potent DNA gyrase inhibitory activity. nih.gov

Direct experimental validation of DNA gyrase inhibition by this compound analogues is not present in the reviewed scientific literature.

Anticancer Potential and Modulation of Cellular Pathways

The development of novel anticancer agents is a critical area of pharmaceutical research. Indole-based compounds have shown promise in this regard, with some derivatives exhibiting cytotoxicity towards cancer cells through various mechanisms.

While numerous indole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, specific data for analogues of this compound is limited. Research on other substituted indole derivatives has demonstrated significant anticancer properties. For instance, certain indole-3-carbinol (B1674136) derivatives have been shown to reduce cell proliferation in lung cancer cells. researchgate.net Another study on novel indole–1,2,4-triazole-based N-phenyl acetamide (B32628) structural motifs showed cytotoxic potential against the Hep-G2 cancer cell line. nih.gov

However, detailed in vitro cytotoxicity data (e.g., IC50 values) for this compound analogues against a diverse panel of cancer cell lines is not available in the public domain.

Interactive Data Table: In Vitro Cytotoxicity of Selected Indole Analogues (for illustrative purposes, as direct data for this compound analogues is unavailable)

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-1,2,4-triazole hybrid | Hep-G2 | 55.40 | nih.gov |

| Indole-3-carbinol | A549 (Lung) | Data not specified | researchgate.net |

Please note: The data in this table is for other indole derivatives and not for analogues of this compound. It is included to illustrate the type of data that is relevant to this section.

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. This process is often mediated by a family of enzymes known as caspases. nih.gov Activation of these caspases leads to the systematic dismantling of the cell.

Studies on some indole derivatives have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. For example, indole-3-carbinol has been reported to induce apoptosis in lung cancer cells through the activation of the caspase-8 pathway. researchgate.net It was observed that this compound increased the cleavage of procaspase-8, -3, and PARP. researchgate.net Another study on an indole chalcone (B49325) derivative revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis in breast cancer cell lines. mdpi.com

Despite these findings for other indole-based compounds, specific studies detailing the effects of this compound analogues on cell cycle progression and the activation of the caspase enzyme family are not available in the reviewed scientific literature. Therefore, the precise molecular mechanisms by which these specific analogues might exert any potential anticancer effects remain to be elucidated.

Inhibition of Key Signal Transduction Pathways in Cancer Models

Analogues of the 2,3-dihydro-1H-indole scaffold have demonstrated significant potential as inhibitors of critical signal transduction pathways that are often dysregulated in cancer. The strategic placement of halogen atoms, such as bromine and fluorine, can enhance the potency and selectivity of these compounds.

Indole derivatives have been identified as potent inhibitors of various protein kinases that are key players in cancer cell proliferation and survival. nih.gov Research into indole-2-on derivatives, which share a structural relationship with the dihydroindole core, has shown their ability to act as Src kinase inhibitors. nih.gov Src family kinases are involved in the Bcr-Abl signaling pathway, which is a hallmark of chronic myeloid leukemia (CML). Certain indole-2-on derivatives have demonstrated anti-proliferative effects and have been shown to decrease the levels of Bcr-Abl in both imatinib-sensitive and resistant CML cell lines, suggesting their potential to overcome drug resistance. nih.gov

Furthermore, other indole derivatives have been developed to target the Hedgehog (Hh) signaling pathway, which is aberrantly activated in malignancies like basal cell carcinoma and medulloblastoma. nih.gov One such derivative, LKD1214, was found to suppress the Hh pathway by inhibiting the ciliary translocation of the Smoothened (SMO) receptor. Notably, this compound retained its inhibitory activity against a drug-resistant SMO mutant, highlighting the potential for developing analogues that can address clinical resistance. nih.gov

The substitution pattern on the indolin-2-one ring, a close analogue of the dihydroindole system, has been shown to dictate selectivity towards different receptor tyrosine kinases (RTKs). For instance, 3-substituted indolin-2-ones can selectively inhibit the vascular endothelial growth factor (VEGF) receptor, the epidermal growth factor (EGF) receptor, and the platelet-derived growth factor (PDGF) receptor, all of which are crucial for tumor angiogenesis and growth. acs.org

| Compound Class | Target Pathway/Kinase | Observed Effect (In Vitro/Preclinical) | Cancer Model | Reference |

|---|---|---|---|---|

| Indole-2-on derivatives | Src Kinase / Bcr-Abl | Decreased cell proliferation and Bcr-Abl levels. Induced apoptosis. | Chronic Myeloid Leukemia (K562 cells) | nih.gov |

| Indole derivative (LKD1214) | Hedgehog (Hh) / Smoothened (SMO) | Suppressed Hh pathway activation; inhibited SMO translocation. Active against drug-resistant mutant. | Medulloblastoma | nih.gov |

| 3-Substituted Indolin-2-ones | VEGF, PDGF, EGF Receptor Tyrosine Kinases | Selective inhibition of ligand-dependent autophosphorylation of specific RTKs. | Various cancer cell lines | acs.org |

Anti-inflammatory Properties and Prostaglandin Synthesis Modulation (In Animal Models)

Analogues of this compound are being investigated for their anti-inflammatory activities. The indole nucleus is a core feature of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), which provides a strong rationale for exploring novel indole derivatives for similar properties.

Research on various indole analogues has demonstrated significant anti-inflammatory effects in preclinical models. For example, certain indole derivatives have been shown to inhibit the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The inhibition of COX-2 is a critical mechanism for reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain.

In studies using animal models of inflammation, such as carrageenan-induced paw edema, indole-based compounds have shown a significant reduction in swelling. nih.gov For instance, a study on 2,3-diarylindoles revealed anti-inflammatory effects, and computational docking analyses suggested that these compounds could interact favorably with the active site of COX-2. researchgate.net Another indole derivative, xenocyloin B, isolated from a Streptomyces species, was found to significantly inhibit the expression of iNOS in murine macrophage cells, further supporting the anti-inflammatory potential of this class of compounds. researchgate.net

| Compound Class/Derivative | Model | Key Findings | Postulated Mechanism | Reference |

|---|---|---|---|---|

| Substituted Indole Analogues | LPS-stimulated murine macrophages | Inhibited release of TNF-α and IL-6. | Suppression of pro-inflammatory cytokine expression. | nih.gov |

| 2,3-Diarylindoles | TPA-induced mouse ear edema; Formalin test | Demonstrated significant anti-inflammatory and antinociceptive effects. | Putative interaction with and inhibition of COX-2. | researchgate.net |

| Xenocyloin B | LPS-stimulated RAW264.7 murine macrophages | Significantly inhibited iNOS protein expression. | Inhibition of inducible nitric oxide synthase. | researchgate.net |

| Indole-dithiocarbamates | In vivo lung tissue (animal model) | Suppressed mRNA expression of TNF-α, IL-6, IL-1β, VCAM-1, and ICAM-1. | Downregulation of multiple inflammatory genes. | nih.gov |

Other Pharmacological Activities Under Investigation (e.g., Enzyme Inhibition Potential, Receptor Affinities)

Beyond their applications in oncology and inflammation, analogues of the this compound structure are being explored for a range of other pharmacological activities, primarily focusing on their potential to interact with specific enzymes and cellular receptors. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to modulate the metabolic stability and binding affinity of drug candidates. nih.govresearchgate.net

Enzyme Inhibition: Derivatives of the closely related 5-fluoro-2-oxindole scaffold have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Several of these compounds exhibited significantly greater inhibitory activity than the reference drug, acarbose. Kinetic studies revealed that these compounds act as reversible, mixed-type inhibitors. The presence of halogen substituents (fluoro, chloro, bromo) on a phenyl ring attached to the oxindole (B195798) core was found to enhance inhibitory activity, suggesting that a 6-bromo-7-fluoro substitution pattern on the core indole ring could be favorable for this type of activity. nih.gov

Receptor Affinities: The 2,3-dihydro-1H-indole scaffold has proven to be a versatile template for designing ligands with high affinity for various G-protein coupled receptors (GPCRs).

Melatonin (B1676174) Receptors: As analogues of the neurohormone melatonin, 2,3-dihydroindole derivatives have been synthesized to explore their binding affinity for MT1 and MT2 melatonin receptors. nih.govmdpi.com These receptors are involved in regulating circadian rhythms and have been implicated in various physiological processes. The conformational constraints imposed by the dihydroindole ring can influence binding affinity and selectivity. mdpi.com

Dopamine (B1211576) Receptors: Starting from a known tetrahydroisoquinoline-based ligand, a series of 5-substituted-2,3-dihydro-1H-isoindoles (isomers of dihydroindoles) were designed and found to possess high affinity and selectivity for the dopamine D3 receptor. nih.gov One optimized compound demonstrated excellent brain penetrance and oral bioavailability in rat studies, indicating the potential of this scaffold for developing central nervous system (CNS) active agents. nih.gov

| Compound Class | Target | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Enzyme Inhibition | Exhibited potent, reversible, and mixed-type inhibition; more active than acarbose. | nih.gov |

| 2,3-Dihydroindole derivatives | Melatonin Receptors (MT1/MT2) | Receptor Binding | Synthesized as melatonin analogues to evaluate binding affinity. | nih.govmdpi.com |

| 5-Substituted-2,3-dihydro-1H-isoindoles | Dopamine D3 Receptor | Receptor Binding | High affinity (pKi 8.3) and >100-fold selectivity over other aminergic receptors. | nih.gov |

Applications in Chemical Biology and Drug Discovery Research

Role as Versatile Building Blocks for Complex Heterocyclic Architectures

The chemical architecture of 6-bromo-7-fluoro-2,3-dihydro-1H-indole makes it an exceptionally versatile scaffold for the synthesis of complex heterocyclic systems. The presence of three key functional handles—the secondary amine at the 1-position, the bromine atom at the 6-position, and the fluorine atom at the 7-position—allows for a wide range of chemical modifications. The bromine atom is particularly useful as it can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, alkyl, and amino substituents. The secondary amine can be readily acylated, alkylated, or used in condensation reactions to build more complex ring systems. This multi-faceted reactivity has been leveraged in the synthesis of novel compounds targeting a range of diseases.

For instance, this dihydroindole has been utilized as a key starting material in the preparation of spiro-indoline derivatives. These complex spirocyclic structures are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and better pharmacological profiles. The synthesis of these compounds often involves the initial functionalization of the indoline (B122111) nitrogen, followed by a subsequent intramolecular reaction to form the spirocyclic system, demonstrating the utility of this compound as a linchpin in the construction of intricate molecular architectures.

The strategic positioning of reactive sites on the this compound scaffold makes it an ideal starting point for the rational design and synthesis of compound libraries for high-throughput screening. Medicinal chemists can systematically explore the chemical space around the indoline core by varying the substituents at the 1- and 6-positions. This approach allows for the generation of a focused library of analogs where the impact of each modification on biological activity can be assessed.

A prime example of this is in the development of inhibitors for enzymes such as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target implicated in cancer and immunology. Researchers have prepared a series of compounds where the this compound core is elaborated with different chemical moieties at the nitrogen atom. This systematic approach to library synthesis enables a thorough exploration of the structure-activity relationship and the identification of lead compounds with optimized potency and selectivity. The ability to generate a diverse set of related compounds from a single, versatile starting material is a highly efficient strategy in modern drug discovery.

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked to generate a more potent, drug-like molecule.

With a molecular weight of approximately 216 g/mol , this compound fits the profile of a suitable fragment for FBDD. Its rigid bicyclic core provides a well-defined shape for binding to protein targets, while the strategically placed bromine and nitrogen atoms serve as vectors for chemical elaboration. The bromine atom can be replaced with other groups through coupling reactions to explore different chemical spaces and optimize interactions with the target protein. The indoline nitrogen can also be functionalized to "grow" the fragment into a larger, more potent inhibitor. While specific examples of this compound being identified directly from an FBDD screen are not prevalent in the literature, its inherent structural and chemical characteristics make it a highly valuable building block for the subsequent optimization of fragment hits. The use of an N-(aminosulfonyl)indoline fragment in the FBDD of carbonic anhydrase inhibitors highlights the potential of the indoline scaffold in this discovery paradigm.

Contribution to Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic modification of the this compound core has been instrumental in elucidating the structure-activity relationships (SAR) for several classes of compounds. By synthesizing and testing a series of analogs with variations at specific positions, researchers can determine which structural features are critical for biological activity.

In the development of ENPP1 inhibitors, for example, a series of compounds were synthesized based on the this compound scaffold, with different substituents attached to the indoline nitrogen. The inhibitory activity of these compounds against ENPP1 was then measured, providing clear SAR data. The table below illustrates how modifications to the substituent on the indoline nitrogen impact the half-maximal inhibitory concentration (IC50) against ENPP1.

| Compound | R Group on Indoline Nitrogen | ENPP1 IC50 (nM) |

| 1 | (1-methyl-1H-pyrazol-4-yl)methyl | 1.3 |

| 2 | (1,3-dimethyl-1H-pyrazol-4-yl)methyl | 2.1 |

| 3 | (1,5-dimethyl-1H-pyrazol-4-yl)methyl | 3.5 |

| 4 | (2,4-dimethylthiazol-5-yl)methyl | 10.4 |

| 5 | (4-methylthiazol-5-yl)methyl | 23.3 |

This data reveals that small changes to the heterocyclic methyl substituent on the indoline nitrogen can have a significant impact on inhibitory potency. Such SAR studies are crucial for optimizing lead compounds and designing more effective drugs. Similarly, structure-property relationship (SPR) studies can be conducted to understand how these structural modifications affect key drug-like properties such as solubility, metabolic stability, and cell permeability.

Development of Molecular Probes for Target Identification and Validation in Biological Systems

Molecular probes are essential tools in chemical biology for identifying and validating new drug targets. These probes are often derived from known bioactive compounds and can be modified with reporter tags, such as fluorescent dyes or radioactive isotopes, to enable their detection in biological systems.

While there are no specific examples in the reviewed literature of this compound being developed into a molecular probe, its chemical functionality makes it a suitable candidate for such applications. The bromine atom could be functionalized with a variety of tags, or the secondary amine could be used to attach a linker to a reporter group. For example, the synthesis of radiolabeled compounds like 6-bromo-7-[11C]methylpurine for PET imaging demonstrates the feasibility of incorporating radioisotopes into bromo-substituted heterocyclic scaffolds for in vivo studies. Given the growing interest in the biological targets of compounds derived from this compound, its future development into molecular probes for target engagement and validation studies is a logical and promising direction.

Strategic Intermediates in the Synthesis of Pre-clinical Drug Candidates

Perhaps the most significant application of this compound is its role as a strategic intermediate in the synthesis of pre-clinical drug candidates for a variety of diseases. Its utility in this regard is highlighted in numerous patents for novel therapeutic agents.

For instance, this dihydroindole is a key building block in the synthesis of potent and selective ENPP1 inhibitors for the treatment of cancer. It also serves as a crucial intermediate in the preparation of compounds for the treatment of neurological disorders, such as schizophrenia and cognitive impairment. In these syntheses, the indoline core is typically elaborated through a series of chemical steps to yield the final drug candidate. The ability to reliably and efficiently incorporate the this compound moiety into these complex molecules underscores its importance as a strategic intermediate in the drug discovery pipeline. Furthermore, its use in the synthesis of spiro-indoline derivatives for the potential treatment of tumors and immunological diseases further demonstrates its broad applicability in the development of new medicines.

Future Perspectives and Emerging Research Directions

Exploration of Novel and Environmentally Benign Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is paramount for the widespread investigation and potential application of 6-bromo-7-fluoro-2,3-dihydro-1H-indole. Future research in this area will likely focus on several key strategies:

Green Chemistry Approaches: A significant push towards environmentally friendly synthesis will drive the exploration of metal-free catalytic systems and the use of greener solvents and reagents. nih.gov For instance, developing oxidative dearomatization techniques that avoid heavy metals could provide a more sustainable route to fluorinated indoles. nih.gov

Enzymatic and Biocatalytic Methods: Harnessing the power of enzymes for the synthesis of indole (B1671886) derivatives is a burgeoning field. Future work could involve identifying or engineering enzymes capable of regioselective halogenation or cyclization to produce this compound, offering high selectivity and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and efficient production. The development of flow-based protocols for the synthesis and subsequent functionalization of this compound could accelerate its availability for further research.

Catalytic C-H Functionalization: Direct C-H functionalization of the indole core represents an atom-economical approach to introduce further diversity. Research into manganese-catalyzed C-H dienylation, for example, could be adapted to create novel analogs of this compound. acs.org

Investigation of Undiscovered Biological Activities through Phenotypic and Target-Based Screening

The indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. rjpn.org The specific halogenation pattern of this compound warrants a comprehensive investigation into its therapeutic potential.

Phenotypic Screening: This approach, which assesses the effects of a compound on cell or organism physiology, is a powerful tool for discovering novel biological activities without a preconceived target. youtube.com Screening this compound and its derivatives in various disease models, such as cancer cell lines, pathogenic microbes, or models of neurodegenerative diseases, could unveil unexpected therapeutic opportunities. asm.orgmdpi.comnih.gov The process typically involves identifying hit compounds from a large library and then proceeding to mechanism of action analysis and target deconvolution. youtube.com

Target-Based Screening: Given that many indole derivatives are known to interact with specific biological targets, a focused screening approach is also crucial. nih.gov This involves testing the compound's activity against a panel of known targets, such as kinases, topoisomerases, or G-protein coupled receptors. nih.govnih.gov The presence of fluorine can enhance binding affinity and metabolic stability, making this compound a particularly interesting candidate for such screens. rsc.org For instance, halogenated indoles have shown promise as antibacterial agents against resistant microorganisms. acs.org

| Screening Approach | Description | Potential Applications for this compound |

| Phenotypic Screening | Evaluates the overall effect of a compound on a cell or organism. | Discovery of novel anticancer, antimicrobial, or neuroprotective activities. asm.orgmdpi.comnih.gov |

| Target-Based Screening | Measures the interaction of a compound with a specific, known biological target. | Identification of inhibitory activity against kinases, topoisomerases, or other enzymes implicated in disease. nih.gov |

Advanced Computational Modeling for Deeper Mechanistic Elucidation and Rational Design

Computational chemistry offers invaluable tools for understanding the behavior of molecules and for guiding the design of new and improved derivatives.

Molecular Docking and Dynamics Simulations: These techniques can be employed to predict the binding modes of this compound with various biological targets. This can help to rationalize observed biological activities and to prioritize the synthesis of new analogs with enhanced potency and selectivity. For example, simulations could explore the stability of this compound within the binding pockets of enzymes like CDK2 and FLT3. mdpi.com

Quantum Mechanics (QM) and Density Functional Theory (DFT) Studies: QM methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. DFT calculations can be used to understand the impact of the bromo and fluoro substituents on the molecule's reactivity and to predict its behavior in various chemical transformations.

Structure-Activity Relationship (SAR) Modeling: By combining experimental data with computational models, it is possible to develop predictive SAR models. These models can accelerate the drug discovery process by identifying the key structural features responsible for biological activity and by guiding the design of more potent compounds.

Integration with Combinatorial Chemistry and High-Throughput Screening Methodologies

To fully explore the chemical space around the this compound scaffold, modern high-throughput methodologies are essential.

Combinatorial Library Synthesis: The development of robust synthetic routes will enable the creation of diverse libraries of analogs. nih.govmdpi.com These libraries can be generated by systematically varying substituents at different positions of the indoline (B122111) ring. On-DNA synthesis is an emerging technique that allows for the creation of vast libraries of compounds for screening. acs.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.gov Integrating the combinatorial synthesis of this compound derivatives with HTS will be a powerful strategy for identifying lead compounds for drug discovery programs. nih.gov Both whole-cell and target-based HTS assays can be employed. nih.gov

Development of Precision Tools for Chemical Biology and Proteomics Research

The unique properties of fluorinated and brominated compounds can be leveraged to create sophisticated tools for chemical biology and proteomics.

Fluorescent Probes: The indole scaffold is a known fluorophore. mdpi.com Future research could focus on developing derivatives of this compound as fluorescent probes for sensing specific ions, biomolecules, or changes in the cellular environment, such as pH. mdpi.com

Photoaffinity Labeling and Activity-Based Protein Profiling (ABPP): The bromine atom can serve as a handle for further functionalization, including the introduction of photoreactive groups or reactive moieties for covalent modification of target proteins. This would enable the use of these derivatives in photoaffinity labeling or ABPP experiments to identify their cellular binding partners and to map their interactions within the proteome. drughunter.com

Probes for Studying Halogen Bonding: The presence of both bromine and fluorine provides an interesting platform to study the role of halogen bonding in molecular recognition and protein-ligand interactions, which is an increasingly recognized force in drug design.

Q & A

Q. Biological assays :

- In vitro screening : Use kinase or GPCR assays to evaluate binding affinity.

- Metabolic stability : Assess cytochrome P450 interactions via liver microsome studies.

How do structural modifications impact the compound’s reactivity and biological activity?

Advanced

Structure-activity relationship (SAR) insights :

- Bromine position : 6-Bromo substitution (vs. 5- or 7-bromo in analogs) enhances electrophilic aromatic substitution reactivity .

- Fluorine effects : 7-Fluoro increases metabolic stability and modulates logP for blood-brain barrier penetration .

- Dihydroindole ring : Saturation at C2–C3 reduces planarity, potentially altering target binding .

Q. Computational modeling :

- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C6 vs. C4).

- Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) to prioritize synthetic targets .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Advanced

Scale-up hurdles :

- Exothermic reactions : CuAAC generates heat; use jacketed reactors with temperature control.

- Solvent volume : Replace PEG-400/DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier recycling.

- Chromatography limitations : Switch to recrystallization (e.g., ethyl acetate/hexane) for bulk purification .

Q. Quality control :

- Batch consistency : Monitor reaction progress via inline FTIR to detect intermediate formation.

- Residual metal analysis : ICP-MS ensures Cu levels <10 ppm in final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.